4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-6-[2-(4-propan-2-ylphenyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-16(2)17-6-8-18(9-7-17)19-5-3-4-11-26(19)21-13-20(23-14-24-21)25-12-10-22-15-25/h6-10,12-16,19H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUDDKRJJNTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling of 2-Bromopyridine
The synthesis begins with the preparation of 2-[4-(propan-2-yl)phenyl]pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reagents :
- 2-Bromopyridine (1.0 equiv)
- 4-(Propan-2-yl)phenylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- Solvent: Toluene/EtOH/H₂O (4:1:1)
Conditions :
- Temperature: 90°C
- Duration: 12 h
Characterization :
- ¹H-NMR (600 MHz, CDCl₃): δ 8.60 (d, J = 4.8 Hz, 1H), 7.70–7.65 (m, 2H), 7.45–7.40 (m, 2H), 7.30–7.25 (m, 1H), 2.95 (septet, J = 6.8 Hz, 1H), 1.30 (d, J = 6.8 Hz, 6H).
- MS (ESI) : m/z 212 [M+H]⁺.
Hydrogenation to Piperidine
The pyridine ring is reduced to piperidine using catalytic hydrogenation.
Reagents :
- 2-[4-(Propan-2-yl)phenyl]pyridine (1.0 equiv)
- H₂ gas (50 psi)
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Ethanol
Conditions :
- Temperature: 25°C
- Duration: 24 h
Characterization :
- ¹H-NMR (600 MHz, CDCl₃): δ 7.25–7.20 (m, 2H), 7.15–7.10 (m, 2H), 3.60–3.55 (m, 1H), 3.10–3.00 (m, 2H), 2.85 (septet, J = 6.8 Hz, 1H), 1.80–1.70 (m, 4H), 1.60–1.50 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).
- MS (ESI) : m/z 218 [M+H]⁺.
Functionalization of Pyrimidine Core
Preparation of 4,6-Dichloropyrimidine
The pyrimidine backbone is synthesized via condensation of malononitrile with trichloroacetonitrile under basic conditions.
Reagents :
- Malononitrile (1.0 equiv)
- Trichloroacetonitrile (1.0 equiv)
- NaH (2.0 equiv)
- Solvent: THF
Conditions :
- Temperature: 0°C → 25°C
- Duration: 6 h
Characterization :
- ¹H-NMR (600 MHz, CDCl₃): δ 8.90 (s, 2H).
- MS (ESI) : m/z 149 [M+H]⁺.
Sequential Substitution on Pyrimidine
Imidazole Coupling at Position 4
The 4-chloro group is replaced with imidazole via Buchwald-Hartwig amination.
Reagents :
- 4,6-Dichloropyrimidine (1.0 equiv)
- 1H-Imidazole (1.5 equiv)
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.0 equiv)
- Solvent: DMF
Conditions :
- Temperature: 100°C
- Duration: 24 h
Characterization :
- ¹H-NMR (600 MHz, CDCl₃): δ 8.80 (s, 1H), 8.40 (s, 1H), 7.70 (s, 1H), 7.30 (s, 1H).
- MS (ESI) : m/z 178 [M+H]⁺.
Piperidine Coupling at Position 6
The 6-chloro group undergoes a second Buchwald-Hartwig coupling with 2-[4-(propan-2-yl)phenyl]piperidine.
Reagents :
- 4-(1H-Imidazol-1-yl)-6-chloropyrimidine (1.0 equiv)
- 2-[4-(Propan-2-yl)phenyl]piperidine (1.2 equiv)
- Pd₂(dba)₃ (5 mol%)
- BINAP (10 mol%)
- t-BuONa (2.0 equiv)
- Solvent: Toluene
Conditions :
- Temperature: 110°C
- Duration: 36 h
Characterization :
- ¹H-NMR (600 MHz, CDCl₃): δ 8.80 (s, 1H), 8.40 (s, 1H), 7.70 (s, 1H), 7.25–7.20 (m, 2H), 7.15–7.10 (m, 2H), 3.90–3.80 (m, 2H), 3.10–3.00 (m, 2H), 2.85 (septet, J = 6.8 Hz, 1H), 1.80–1.70 (m, 4H), 1.60–1.50 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).
- MS (ESI) : m/z 376 [M+H]⁺.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The order of substitution (imidazole first, piperidine second) is critical due to the electronic effects of the substituents. The electron-withdrawing imidazole group at position 4 deactivates the pyrimidine ring, necessitating harsher conditions for the second coupling.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky ligands (Xantphos, BINAP) enhance coupling efficiency by mitigating steric hindrance from the isopropyl group.
Purification
Final purification is achieved via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from hexane/EtOAc.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The pyrimidine and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or imidazole rings.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine (CAS: 1394653-87-2)
- Structural Difference : Replaces the isopropyl group with a trifluoromethyl (CF₃) substituent.
- Lipophilicity: The trifluoromethyl group (logP ~1.1) may increase membrane permeability compared to the isopropyl group (logP ~0.6) .
SCH 66712 [5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine]
- Structural Difference : Contains a fluoropyrimidine and phenylimidazole linked via a piperazine ring.
- Functional Impact :
Core Heterocycle Modifications
6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 866405-64-3)
- Structural Difference : Replaces pyrimidine with pyrazolo[1,5-a]pyrimidine.
- Solubility: Reduced aqueous solubility due to extended aromaticity, contrasting with the more polar pyrimidine-imidazole core of the target compound .
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine
- Structural Difference : Substitutes piperidine with a 4-methylphenyl group and adds a 2-amine.
- Impact :
Biological Activity
The compound 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds containing imidazole and pyrimidine rings often interact with various biological targets, including enzymes and receptors. Specifically, the compound under discussion may exhibit:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a target for anti-cancer therapies .
- Interaction with Tyrosine Kinases : The presence of piperidine derivatives suggests potential activity against tyrosine kinases involved in cancer progression and angiogenesis .
Biological Activity Data
| Activity Type | IC50 (μM) | Reference |
|---|---|---|
| DHFR Inhibition | 0.5 | |
| Cytotoxicity (HEK-293) | >100 | |
| Anti-tubercular Activity | 3.73 - 40.32 |
Anti-Cancer Properties
In a study focusing on the synthesis of pyrimidine derivatives, several compounds were evaluated for their anti-cancer properties. The compound showed promising results in inhibiting cancer cell lines with IC50 values indicating effective cytotoxicity against certain types of tumors. The mechanism was primarily attributed to the inhibition of DHFR, leading to impaired DNA synthesis .
Anti-Tubercular Activity
Another study highlighted the anti-tubercular properties of related compounds. The compound exhibited significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM, indicating its potential as a therapeutic agent in treating tuberculosis .
Toxicological Profile
The safety profile of the compound was assessed through cytotoxicity assays on human embryonic kidney cells (HEK-293). Results indicated that the compound was non-toxic at higher concentrations (>100 μM), suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling reactions between imidazole, pyrimidine, and piperidine intermediates. For example, a Suzuki-Miyaura coupling may link the pyrimidine core to the piperidine-substituted aryl group . Key intermediates (e.g., 4-(propan-2-yl)phenylpiperidine) require purification via column chromatography and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Key Parameters : Optimize reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity (e.g., DMF or THF) to maximize yield (typically 50–70%) .
Q. How is the molecular structure of the compound characterized using spectroscopic and computational methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For instance, imidazole protons resonate at δ 7.5–8.5 ppm, while piperidine signals appear as multiplet clusters (δ 1.5–3.5 ppm) . FT-IR confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).
- Computational Analysis : Density Functional Theory (DFT) predicts bond angles, charge distribution, and stability. Software like Gaussian or ORCA validates experimental data .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding affinities to targets (e.g., kinases or GPCRs). For example, the imidazole-pyrimidine scaffold may hydrogen-bond with catalytic residues in kinase active sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS). Root-mean-square deviation (RMSD) analyses quantify conformational changes .
- Data Interpretation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to validate models .
Q. What strategies resolve discrepancies between solubility data and observed bioactivity in vitro?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (50–200 nm size via solvent evaporation) to improve bioavailability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the isopropyl group with trifluoromethyl) and correlate logP values with cellular uptake .
- Experimental Design : Apply statistical Design of Experiments (DoE) to test variables (pH, temperature, excipients) and identify optimal conditions .
Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound in drug discovery?
- Methodology :
- Analog Synthesis : Prepare derivatives with variations in the piperidine (e.g., fluorophenyl) or imidazole (e.g., nitro groups) moieties .
- Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays. IC₅₀ values and selectivity indices are compared .
- Data Analysis : Use QSAR models (e.g., partial least squares regression) to link structural descriptors (e.g., molar refractivity, H-bond donors) to activity .
Contradiction Analysis and Validation
Q. How should researchers address conflicting data regarding the compound’s metabolic stability in preclinical studies?
- Methodology :
- Comparative Studies : Replicate assays across multiple labs using standardized protocols (e.g., microsomal stability tests with NADPH cofactors) .
- Metabolite Identification : LC-MS/MS profiles (e.g., Q-TOF systems) detect phase I/II metabolites. Compare fragmentation patterns to reference libraries .
- Resolution : Apply multivariate statistical analysis (e.g., PCA) to distinguish assay-specific artifacts from genuine metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
